molecular formula C17H25Cl2NO2 B1392611 Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride CAS No. 1215393-09-1

Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride

Cat. No. B1392611
M. Wt: 346.3 g/mol
InChI Key: SKQNPHGTGSQVAL-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including an ester group (cyclohexanecarboxylate), an amine group (benzylamino), and a halogen (chloride). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amine group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the chloride could be involved in substitution or elimination reactions .

Scientific Research Applications

Enhanced Absorption in Drug Derivatives

Research has shown that derivatives of certain drugs, including those related to the structure of Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride, exhibit improved absorption compared to their parent compounds. This includes derivatives of tranexamic acid, which have demonstrated greater absorption than tranexamic acid itself in studies involving rats and humans (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Reactions with Diethyl Malonate and Related Compounds

Ethyl 4-bromo and chloro derivatives, which share a similar structural motif to Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride, have been studied for their reactions with diethyl malonate, methyl cyanoacetate, and malononitrile. These reactions lead to various derivative compounds, highlighting the chemical versatility and potential applications in synthesis (Kato, Kimura, & Tanji, 1978).

Tandem Ring Opening and Oximation Processes

A study explored the reaction of hydroxylamine hydrochloride with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, leading to the formation of ethyl 2‐[amino(hydroxyimino)methyl]‐3‐aryl‐5‐(hydroxyimino)‐5‐arylpentanoate. This tandem ring opening and oximation process, involving compounds structurally related to Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride, has potential applications in organic synthesis and drug development (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).

properties

IUPAC Name

ethyl 4-[[(4-chlorophenyl)methylamino]methyl]cyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2.ClH/c1-2-21-17(20)15-7-3-13(4-8-15)11-19-12-14-5-9-16(18)10-6-14;/h5-6,9-10,13,15,19H,2-4,7-8,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQNPHGTGSQVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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